The Fluorescent Profile of NBD Dihexadecylamine: An In-depth Technical Guide
The Fluorescent Profile of NBD Dihexadecylamine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the fluorescence properties of N- (7-Nitrobenz-2-oxa-1,3-diazol-4-yl) dihexadecylamine (B7822943) (NBD Dihexadecylamine) and its closely related analogs, such as NBD-PE (N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)-1,2-dihexadecanoyl-sn-glycero-3-phosphoethanolamine). This document is intended to serve as a valuable resource for researchers utilizing this fluorescent probe in studies of membrane dynamics, lipid trafficking, and drug delivery systems.
Core Fluorescence Properties
NBD Dihexadecylamine is a lipophilic fluorescent probe characterized by the environmentally sensitive nitrobenzoxadiazole (NBD) fluorophore. Its fluorescence is highly dependent on the polarity of its immediate surroundings, making it a powerful tool for investigating the microenvironment of lipid bilayers. It is virtually non-fluorescent in aqueous solutions but exhibits significant fluorescence in hydrophobic media. This solvatochromic behavior is a key feature of the NBD fluorophore.
Quantitative Fluorescence Data
The following table summarizes the key fluorescence properties of NBD-labeled lipid analogs. Given the structural similarity, these values provide a strong reference for the expected behavior of NBD Dihexadecylamine.
| Property | Value | Solvent/Environment |
| Excitation Maximum (λex) | ~463 nm | Methanol |
| ~460 nm | Absolute Ethanol[1] | |
| ~470 nm | Lipid Vesicles[2] | |
| Emission Maximum (λem) | ~536 nm | Methanol |
| ~525 nm | Absolute Ethanol[1] | |
| ~530-550 nm | Cell Membranes[3] | |
| Molar Extinction Coefficient (ε) | ~22,000 M⁻¹cm⁻¹ | Methanol |
| Fluorescence Quantum Yield (Φf) | 0.36* | Ethanol[4] |
| Fluorescence Lifetime (τ) | 2.14 ns and 6.96 ns (two components) | Model Membranes[4] |
| 3.8 - 4.2 ns (one-component analysis) | Cells[4] |
*Note: The provided quantum yield is for 7-Benzylamino-4-nitrobenz-2-oxa-1,3-diazole, a related NBD derivative. The quantum yield of NBD-labeled lipids is highly solvent and environment-dependent, generally increasing in less polar environments.
Environmental Sensitivity
The fluorescence of the NBD group is exceptionally sensitive to the polarity of its environment. In nonpolar environments, such as the hydrophobic core of a lipid bilayer, NBD exhibits a blue-shifted emission spectrum and an increase in fluorescence intensity and quantum yield. Conversely, in more polar environments, such as the headgroup region of a membrane or in aqueous solution, the emission is red-shifted and the quantum yield is significantly lower. This property allows researchers to probe the location and dynamics of NBD-labeled molecules within membranes.
Experimental Protocols
General Fluorescence Spectroscopy of NBD Dihexadecylamine
This protocol outlines the general procedure for measuring the fluorescence excitation and emission spectra of NBD Dihexadecylamine incorporated into lipid vesicles.
Materials:
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NBD Dihexadecylamine
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Host lipid (e.g., POPC, DPPC)
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Chloroform (B151607) or other suitable organic solvent
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Buffer solution (e.g., phosphate-buffered saline, PBS, pH 7.4)
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Spectrofluorometer
Methodology:
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Vesicle Preparation:
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Co-dissolve NBD Dihexadecylamine and the host lipid in chloroform at the desired molar ratio (e.g., 1:500 probe to lipid).
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Evaporate the solvent under a stream of nitrogen gas to form a thin lipid film on the wall of a round-bottom flask.
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Further dry the film under vacuum for at least 1 hour to remove residual solvent.
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Hydrate the lipid film with the buffer solution by vortexing, creating multilamellar vesicles (MLVs).
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To obtain small unilamellar vesicles (SUVs) or large unilamellar vesicles (LUVs), the MLV suspension can be sonicated or extruded through polycarbonate membranes of a defined pore size, respectively.
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Fluorescence Measurement:
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Dilute the vesicle suspension in the buffer to the desired concentration in a quartz cuvette.
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Place the cuvette in the sample holder of the spectrofluorometer.
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To record the emission spectrum, set the excitation wavelength to the absorption maximum of NBD (approximately 463 nm) and scan the emission wavelengths (e.g., from 480 nm to 700 nm).
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To record the excitation spectrum, set the emission wavelength to the emission maximum (approximately 536 nm) and scan the excitation wavelengths (e.g., from 350 nm to 520 nm).
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Record a background spectrum of a vesicle suspension without the NBD probe and subtract it from the sample spectra.
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Determination of Fluorescence Quantum Yield (Relative Method)
This protocol describes the determination of the fluorescence quantum yield of NBD Dihexadecylamine relative to a standard of known quantum yield (e.g., Rhodamine 6G in ethanol, Φf = 0.95).
Materials:
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NBD Dihexadecylamine solution of known absorbance
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Quantum yield standard solution of known absorbance and quantum yield
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Spectrofluorometer with a corrected emission spectrum function
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UV-Vis spectrophotometer
Methodology:
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Sample Preparation:
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Prepare a series of dilute solutions of both the NBD Dihexadecylamine and the quantum yield standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.
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Absorbance Measurement:
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Measure the absorbance of each solution at the chosen excitation wavelength using a UV-Vis spectrophotometer.
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Fluorescence Measurement:
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Record the fluorescence emission spectrum of each solution using the spectrofluorometer. The excitation wavelength should be the same for both the sample and the standard.
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Ensure that the experimental conditions (e.g., slit widths, detector voltage) are identical for all measurements.
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Data Analysis:
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Integrate the area under the corrected fluorescence emission spectrum for each solution.
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Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The plots should be linear.
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The quantum yield of the sample (Φx) can be calculated using the following equation:
Φx = Φs * (Gradx / Grads) * (ηx² / ηs²)
where:
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Φs is the quantum yield of the standard.
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Gradx and Grads are the gradients of the linear plots for the sample and the standard, respectively.
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ηx and ηs are the refractive indices of the sample and standard solutions, respectively (if the same solvent is used, this term is 1).
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Mandatory Visualizations
